2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide
Overview
Description
2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide, also known as MK-801, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the 1970s and has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes.
Mechanism of Action
2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide acts as a non-competitive antagonist of the NMDA receptor by binding to the ion channel and preventing the influx of calcium ions into the cell. This leads to a blockade of the NMDA receptor-mediated synaptic transmission, which is involved in various physiological and pathological processes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including impairing learning and memory, inducing neuronal apoptosis, and altering synaptic plasticity. It has also been shown to have analgesic effects and to modulate the release of various neurotransmitters.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide in lab experiments is its high potency and selectivity for the NMDA receptor, which allows for precise manipulation of NMDA receptor-mediated synaptic transmission. However, its non-specific effects on other ion channels and receptors can complicate the interpretation of results. Additionally, its high toxicity and potential for inducing neuronal apoptosis limit its use in vivo.
Future Directions
There are several future directions for research involving 2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide. One area of interest is the development of new compounds that selectively target specific subtypes of NMDA receptors. Another area of interest is the investigation of the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the potential use of this compound as a tool for studying the role of NMDA receptors in pain and addiction is an area of active research.
Scientific Research Applications
2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide has been extensively used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes, including learning and memory, neuronal development, synaptic plasticity, pain, and addiction. It has also been used to study the neuroprotective effects of various compounds and to develop new drugs for the treatment of neurological disorders.
properties
IUPAC Name |
2,4-dichloro-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO2/c1-26-17-8-5-15(6-9-17)21(11-3-2-4-12-21)14-24-20(25)18-10-7-16(22)13-19(18)23/h5-10,13H,2-4,11-12,14H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPJMKQRLNOWHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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